

# Application Note: Analysis of Splicing Variants with TG693 using RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TG693** is an orally active and selective inhibitor of the CDC2-like kinase 1 (CLK1).[1] CLK1 is a key regulator of pre-mRNA splicing through its phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLK1, **TG693** modulates the phosphorylation status of SR proteins, thereby influencing splice site selection. This mechanism has shown therapeutic potential in genetic disorders caused by splicing mutations, such as Duchenne muscular dystrophy (DMD). In DMD, specific mutations can lead to the inclusion of premature stop codons in the dystrophin mRNA, resulting in a non-functional protein. **TG693** has been demonstrated to promote the skipping of such mutated exons, restoring the reading frame and enabling the production of a shorter, yet functional, dystrophin protein.[2] This application note provides detailed protocols for the analysis of **TG693**-mediated splicing modulation using reverse transcription-polymerase chain reaction (RT-PCR).

# **Mechanism of Action: TG693 Signaling Pathway**

**TG693** acts as an ATP-competitive inhibitor of CLK1. The inhibition of CLK1 leads to a reduction in the phosphorylation of SR proteins. Hypophosphorylated SR proteins have altered binding affinities for splicing enhancers and silencers within the pre-mRNA, leading to changes in splice site recognition by the spliceosome. In the context of certain dystrophin mutations, this modulation of SR protein activity by **TG693** prevents the recognition of a mutated exon, causing it to be excluded from the mature mRNA.





Click to download full resolution via product page

Figure 1: TG693 signaling pathway for exon skipping.

# **Experimental Protocols**

The following protocols are based on methodologies reported for the analysis of **TG693**-mediated skipping of exon 31 in the dystrophin gene.

## Cell Culture and TG693 Treatment

This protocol is applicable to both HeLa cells transfected with a dystrophin minigene reporter and immortalized DMD patient-derived myoblasts.

- · Cell Lines:
  - HeLa cells
  - Immortalized DMD patient-derived myoblasts (harboring a mutation in dystrophin exon 31)
- · Reagents:
  - Dulbecco's Modified Eagle's Medium (DMEM)
  - Fetal Bovine Serum (FBS)
  - o Penicillin-Streptomycin



- TG693 (stock solution in DMSO)
- DMSO (vehicle control)
- Procedure:
  - Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
  - Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
  - For DMD patient-derived myoblasts, induce differentiation into myotubes by switching to a low-serum differentiation medium if required by the specific cell line protocol.
  - $\circ$  Prepare working solutions of **TG693** in culture medium at final concentrations ranging from 0 to 20  $\mu$ M. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.1%).
  - Remove the culture medium and add the medium containing the respective concentrations of TG693 or DMSO vehicle control.
  - Incubate the cells for 24 to 48 hours.

# **RNA Extraction and cDNA Synthesis**

- Reagents:
  - TRIzol reagent or equivalent RNA extraction kit
  - Reverse transcriptase enzyme (e.g., SuperScript III)
  - dNTPs
  - Random hexamers or oligo(dT) primers
  - RNase inhibitor
- Procedure:



- Following TG693 treatment, wash the cells with PBS and lyse them directly in the culture plate using an appropriate volume of TRIzol reagent.
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

## **Semi-Quantitative RT-PCR Analysis**

This method allows for the visualization and relative quantification of splicing variants.

- Reagents:
  - Taq DNA polymerase
  - dNTPs
  - PCR buffer
  - Forward and reverse primers flanking the target exon (e.g., dystrophin exon 31)
  - Forward and reverse primers for a housekeeping gene (e.g., GAPDH)
  - Agarose
  - Ethidium bromide or other DNA stain
- Primer Design: Primers should be designed to anneal to the exons flanking the alternative exon of interest. This allows for the amplification of both the included and skipped isoforms in the same reaction.
- Thermocycling Conditions (Example):
  - Initial denaturation: 94°C for 2 minutes
  - 30-35 cycles of:



■ Denaturation: 94°C for 30 seconds

Annealing: 55-60°C for 30 seconds

■ Extension: 72°C for 1 minute

Final extension: 72°C for 5 minutes

#### Analysis:

- Resolve the PCR products on a 2% agarose gel.
- Visualize the bands under UV light. The band representing the exon-skipped transcript will be smaller than the band for the transcript including the exon.
- Quantify the intensity of each band using densitometry software (e.g., ImageJ).
- Calculate the percentage of exon skipping as: (Intensity of skipped band / (Intensity of skipped band + Intensity of included band)) x 100.

## Quantitative Real-Time PCR (qPCR) Analysis

For more precise quantification of splicing variants.

#### · Reagents:

- SYBR Green or TaqMan-based qPCR master mix
- Forward and reverse primers specific for the exon-skipped junction and for a control region.

#### Primer Design:

- Skipped Isoform: One primer spanning the exon-exon junction created by the skipping event.
- Total Isoforms: Primers amplifying a constitutive region of the gene that is present in all isoforms.



#### • Procedure:

- Set up qPCR reactions according to the master mix manufacturer's protocol.
- Perform the qPCR using a real-time PCR instrument.
- $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative abundance of the skipped isoform compared to the total transcript level, normalized to a housekeeping gene.



Click to download full resolution via product page



Figure 2: Experimental workflow for RT-PCR analysis.

## **Data Presentation**

The following tables summarize the expected quantitative data from the analysis of **TG693**-mediated exon skipping in immortalized DMD patient-derived cells.

Table 1: Semi-Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

| TG693<br>Concentration (μM) | Included Isoform<br>(Band Intensity) | Skipped Isoform<br>(Band Intensity) | % Exon Skipping         |
|-----------------------------|--------------------------------------|-------------------------------------|-------------------------|
| 0 (DMSO)                    | High                                 | Low                                 | Baseline                |
| 1                           | Moderately High                      | Moderately Low                      | Increased               |
| 5                           | Moderate                             | Moderate                            | Significantly Increased |
| 10                          | Low                                  | High                                | Highly Increased        |
| 20                          | Very Low                             | Very High                           | Maximally Increased     |

Table 2: Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

| TG693 Concentration (µM) | Relative Fold Change in Skipped Isoform<br>(Normalized to Total Dystrophin and<br>Housekeeping Gene) |
|--------------------------|------------------------------------------------------------------------------------------------------|
| 0 (DMSO)                 | 1.0                                                                                                  |
| 1                        | > 1.0                                                                                                |
| 5                        | >> 1.0                                                                                               |
| 10                       | >>> 1.0                                                                                              |
| 20                       | >>>> 1.0                                                                                             |

## Conclusion



**TG693** presents a promising small molecule approach for the modulation of alternative splicing in diseases like Duchenne muscular dystrophy. The RT-PCR-based protocols described in this application note provide robust and reliable methods for quantifying the efficacy of **TG693** in inducing exon skipping. Both semi-quantitative and quantitative RT-PCR are valuable tools for researchers in the development and characterization of splicing-modulating therapeutics. Careful primer design and adherence to optimized protocols are critical for obtaining accurate and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Multiple exon skipping strategies to by-pass dystrophin mutations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of Splicing Variants with TG693 using RT-PCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611319#rt-pcr-analysis-of-splicing-variants-with-tg693]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com